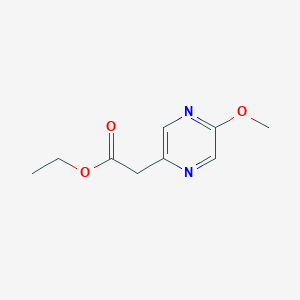
4-(1-Aminopentyl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminopentyl)benzene-1,2-diol is an organic compound with the molecular formula C11H17NO2. It is a derivative of benzene, featuring both an amino group and two hydroxyl groups attached to the benzene ring. This compound is part of the dihydroxybenzene family, which is known for its diverse chemical properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopentyl)benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with benzene, which undergoes nitration to form nitrobenzene.
Reduction: The nitro group is then reduced to an amino group, resulting in aminobenzene.
Alkylation: The aminobenzene is alkylated with a pentyl group to form 4-(1-Aminopentyl)benzene.
Hydroxylation: Finally, the benzene ring is hydroxylated at the 1 and 2 positions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized catalysts to increase yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Aminopentyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can oxidize the hydroxyl groups.
Reduction: Catalytic hydrogenation can reduce the amino group.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Quinones and carboxylates.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Aminopentyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, dyes, and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-(1-Aminopentyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the amino and pentyl groups.
Dopamine (4-(2-Aminoethyl)benzene-1,2-diol): Similar structure with an aminoethyl group instead of an aminopentyl group.
Hydroquinone (1,4-Dihydroxybenzene): Similar structure but with hydroxyl groups at different positions
Uniqueness
4-(1-Aminopentyl)benzene-1,2-diol is unique due to the presence of both an amino group and a pentyl chain, which confer distinct chemical and biological properties. These structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
4-(1-aminopentyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-9(12)8-5-6-10(13)11(14)7-8/h5-7,9,13-14H,2-4,12H2,1H3 |
InChI-Schlüssel |
KCTAPVIDNCYKOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=CC(=C(C=C1)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromothiazolo[4,5-b]pyridine](/img/structure/B12969896.png)






![N-(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)-5-(3-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12969949.png)


![10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)


